Cas no 2228856-53-7 (methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate)

methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate
- EN300-1996855
- 2228856-53-7
-
- インチ: 1S/C9H13ClN2O3/c1-3-12-5-11-9(10)8(12)6(13)4-7(14)15-2/h5-6,13H,3-4H2,1-2H3
- InChIKey: BZDMYAIWMVNSGK-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(CC(=O)OC)O)N(C=N1)CC
計算された属性
- せいみつぶんしりょう: 232.0614700g/mol
- どういたいしつりょう: 232.0614700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996855-1.0g |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate |
2228856-53-7 | 1g |
$1742.0 | 2023-06-03 | ||
Enamine | EN300-1996855-0.05g |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate |
2228856-53-7 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1996855-2.5g |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate |
2228856-53-7 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1996855-10.0g |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate |
2228856-53-7 | 10g |
$7497.0 | 2023-06-03 | ||
Enamine | EN300-1996855-0.1g |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate |
2228856-53-7 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1996855-0.5g |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate |
2228856-53-7 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-1996855-5.0g |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate |
2228856-53-7 | 5g |
$5056.0 | 2023-06-03 | ||
Enamine | EN300-1996855-5g |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate |
2228856-53-7 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-1996855-10g |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate |
2228856-53-7 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-1996855-0.25g |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate |
2228856-53-7 | 0.25g |
$1038.0 | 2023-09-16 |
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate 関連文献
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoateに関する追加情報
Methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate (CAS No. 2228856-53-7): A Comprehensive Overview
Methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate, identified by its CAS number 2228856-53-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural features and potential applications in drug development and therapeutic interventions. The 4-chloro-1-ethyl-1H-imidazol-5-yl moiety, in particular, contributes to its distinctive chemical properties, making it a valuable candidate for further exploration in medicinal chemistry.
The chemical structure of Methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate consists of a hydroxypropanoate ester linked to an imidazole ring substituted with a chloro and ethyl group. This arrangement imparts specific reactivity and binding capabilities, which are crucial for its biological activity. The presence of the hydroxy group enhances its solubility in polar solvents, facilitating its use in various biochemical assays and pharmaceutical formulations.
In recent years, there has been a growing interest in imidazole derivatives due to their broad spectrum of biological activities. Imidazole-based compounds are known for their role as modulators of enzyme activity, receptor binding, and cellular signaling pathways. The 4-chloro-1-ethyl-1H-imidazol-5-yl group in Methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate is particularly noteworthy, as it has been shown to interact with various biological targets, including enzymes and receptors involved in inflammation, pain perception, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its efficacy in preclinical models as a candidate for treating conditions such as chronic pain, neuroinflammation, and metabolic disorders. The hydroxypropanoate ester moiety not only contributes to the compound's solubility but also provides a site for further functionalization, allowing for the creation of derivatives with enhanced pharmacological properties.
The synthesis of Methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The introduction of the chloro and ethyl groups into the imidazole ring is particularly critical, as these modifications significantly influence the compound's biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired structural features with high precision.
Evaluation of the pharmacokinetic properties of Methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate has revealed promising results regarding its absorption, distribution, metabolism, and excretion (ADME) profile. These studies indicate that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical translation. Additionally, preliminary toxicology studies have shown that it is well-tolerated at relevant doses, further supporting its suitability for therapeutic use.
The impact of this compound on drug discovery is underscored by its ability to modulate key biological pathways associated with various diseases. For instance, studies have demonstrated that it can inhibit the activity of enzymes involved in inflammation pathways, such as COX and LOX enzymes. This makes it a promising candidate for developing anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In conclusion, Methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-ylyl)-3-hydroxypropanoate (CAS No. 2228856) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for researchers investigating new therapeutic strategies. As further studies continue to uncover its potential applications in medicine, this compound is poised to play a crucial role in the development of innovative treatments for a wide range of diseases.
2228856-53-7 (methyl 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoate) 関連製品
- 89775-29-1(4-(Ethoxymethyl)-2-methylthiazole)
- 1316122-98-1(1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine)
- 1511639-15-8(2-amino-1-(2,3,5,6-tetrafluorophenyl)ethan-1-ol)
- 90925-42-1((3-Methoxy-2,6-dimethylphenyl)methanol)
- 1138-25-6(3-(dimethylamino)propanenitrile)
- 1805396-25-1(Methyl 3-bromo-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
- 326866-17-5(FAAH inhibitor 1)
- 881191-60-2(3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)
- 2060057-06-7(3-Pyridinecarboxaldehyde, 2-[(4-bromophenyl)methyl]-)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)




